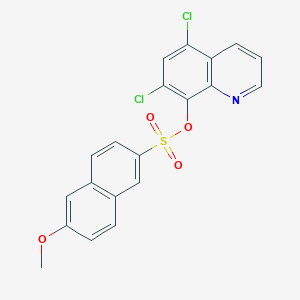

5,7-dichloro-8-quinolinyl 6-methoxy-2-naphthalenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "5,7-dichloro-8-quinolinyl 6-methoxy-2-naphthalenesulfonate" pertains to a class of chemicals that have been explored for various chemical and physical properties due to their unique structural configurations. These molecules often display interesting reactivity patterns, which can be attributed to the presence of quinoline and naphthalene units within their structure.

Synthesis Analysis

The synthesis of quinoline and naphthalene derivatives often involves complex reactions. For example, the diversity-oriented synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones tethered with aryls and heteroaryls was achieved through CeCl(3)·7H(2)O-NaI catalyst via variants of the Bohlmann-Rahtz reaction, indicating a possible pathway for similar compounds (Kantevari et al., 2011).

Molecular Structure Analysis

Molecular structure and protonation trends of methoxy derivatives of quinoline have been studied using X-ray measurements, NMR spectra, and theoretical calculations, revealing insights into the spatial arrangement and electronic properties of these molecules. The buttressing effect exhibited by methoxy groups on quinoline's basicity highlights the significance of substituents on molecular behavior (Dyablo et al., 2016).

Chemical Reactions and Properties

The reactivity of quinoline and naphthalene sulfonate derivatives includes their participation in various chemical reactions. For instance, the synthesis of 1-hydroxy-5-methoxy-benzo[f][2,7]naphthyridines from 2-chloro-3-formyl quinolines showcases the compound's ability to undergo condensation and cyclization reactions, indicating a similar potential for the compound (Rajeev & Rajendran, 2010).

Physical Properties Analysis

Physical properties such as melting points, boiling points, and solubility of quinoline and naphthalene derivatives can be influenced significantly by their molecular structure. While specific data on "this compound" is not directly available, related compounds have been characterized by X-ray diffraction analysis, IR, mp, and elemental analysis to determine their crystal structure and physical parameters, suggesting similar methodologies could elucidate the physical properties of the compound (Jin et al., 2014).

Chemical Properties Analysis

Chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential for redox reactions, are central to understanding the behavior of complex molecules like "this compound." The examination of related compounds under oxidative conditions, for example, provides insights into their electron-withdrawing and -donating capabilities, as well as their propensity to form phenols and quinones, offering a glimpse into the chemical nature and reactivity of the compound of interest (Orita et al., 1989).

properties

IUPAC Name |

(5,7-dichloroquinolin-8-yl) 6-methoxynaphthalene-2-sulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2NO4S/c1-26-14-6-4-13-10-15(7-5-12(13)9-14)28(24,25)27-20-18(22)11-17(21)16-3-2-8-23-19(16)20/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPYJSPTMZMWDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)OC3=C(C=C(C4=C3N=CC=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70367697 |

Source

|

| Record name | (5,7-dichloroquinolin-8-yl) 6-methoxynaphthalene-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6424-45-9 |

Source

|

| Record name | (5,7-dichloroquinolin-8-yl) 6-methoxynaphthalene-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methoxyphenyl)-2-oxoethyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B5022730.png)

![1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5022737.png)

![2-(4-butoxyphenyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5022742.png)

![4-(2-{3-bromo-4-[(2-cyanobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5022747.png)

![N-[2-(4-ethylphenoxy)ethyl]-2-furamide](/img/structure/B5022758.png)

![ethyl 3-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5022775.png)

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-3-(2-oxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5022794.png)

![2,2'-[(3-bromo-4-fluorobenzyl)imino]diethanol](/img/structure/B5022812.png)

![5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B5022813.png)

![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-ethylpiperazine](/img/structure/B5022816.png)

![1-(2-{1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B5022822.png)